![molecular formula C17H21NO B5654207 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5654207.png)
3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethyl-2-cyclohexen-1-one
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Overview
Description
3-(2,3-Dihydro-1H-inden-5-ylamino)-5,5-dimethyl-2-cyclohexen-1-one is a compound of interest due to its unique chemical structure, which offers potential for a wide range of chemical transformations and applications in material science, medicinal chemistry, and catalysis. Its study encompasses synthesis methods, molecular and physical characteristics, and chemical behavior.
Synthesis Analysis
The synthesis of related cyclohexenone derivatives involves strategic functionalization and cyclization reactions. For example, efficient green synthesis has been achieved under solvent-free conditions using microwave irradiation, highlighting advancements in the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, which are structurally related to our compound of interest (Reddy, G. S., & Jeong, Y., 2014).
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-17(2)10-15(9-16(19)11-17)18-14-7-6-12-4-3-5-13(12)8-14/h6-9,18H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKAKHOTVANSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC3=C(CCC3)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331714 |
Source
|
Record name | 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one | |
CAS RN |
352691-10-2 |
Source
|
Record name | 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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